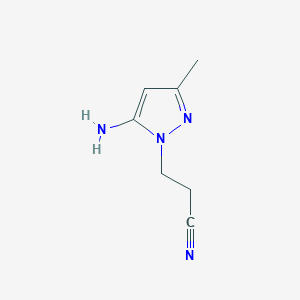

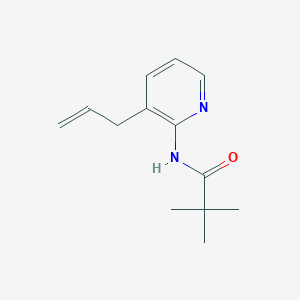

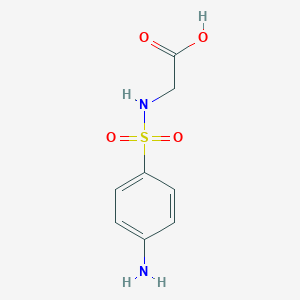

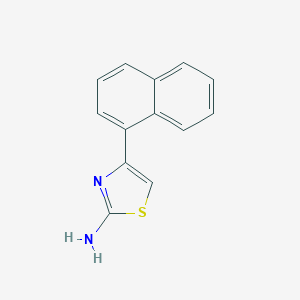

3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile, also known as 5-amino-3-methylpyrazole-1-propionitrile (AMPPN), is a heterocyclic organic compound. This compound has several important applications in the fields of biochemistry and pharmacology, and it is of particular interest to researchers due to its potential therapeutic properties.

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

- Catalytic Synthesis : ZnFe2O4 nanoparticles have been used to catalyze the synthesis of propanedinitriles and pyrazole derivatives, including structures related to 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile (Safaei‐Ghomi et al., 2015).

- Synthesis Methodology : Research highlights the solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, employing similar pyrazole structures (Al-Matar et al., 2010).

Crystallographic Studies

- Hydrogen-Bonded Structures : Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, closely related to the compound , forms complex sheets through hydrogen bonds, providing insights into molecular interactions (Portilla et al., 2007).

Chemical Reactions and Biological Activities

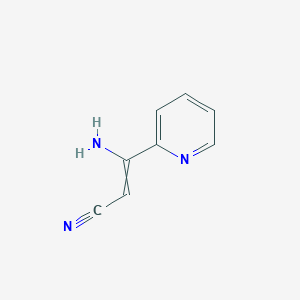

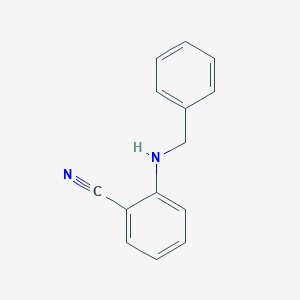

- Polysubstituted Derivatives Synthesis : 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivatives have been reacted with nitrogen nucleophiles to produce bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives, showcasing the chemical versatility of related compounds (Dawood et al., 2004).

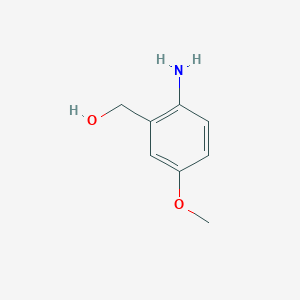

- Antioxidant Agents : Derivatives of 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine, structurally similar, have been synthesized and evaluated as antioxidant agents, indicating potential biological applications (El‐Mekabaty et al., 2016).

Corrosion Inhibition

- N80 Steel Protection : Pyrazolone derivatives have been studied for their effectiveness in inhibiting corrosion of N80 steel in acidic environments, demonstrating the compound's utility in industrial applications (Ansari et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

3-(5-amino-3-methylpyrazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-6-5-7(9)11(10-6)4-2-3-8/h5H,2,4,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVQDYSGMRVBBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368118 |

Source

|

| Record name | 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61255-82-1 |

Source

|

| Record name | 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

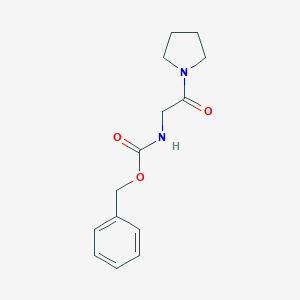

![Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate](/img/structure/B112783.png)

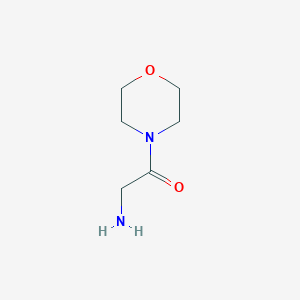

![4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B112786.png)